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Methyl 2-amino-4-ethylbenzoate

Cat. No.: B8761434
M. Wt: 179.22 g/mol
InChI Key: QTXREZLNABTYQK-UHFFFAOYSA-N
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Description

Significance of Aminobenzoate Scaffolds in Modern Chemical Research

Aminobenzoate scaffolds, such as that found in Methyl 2-amino-4-ethylbenzoate, are of considerable interest in modern chemical research. These structures are integral to the development of new pharmaceuticals and other biologically active molecules. For instance, para-aminobenzoic acid (PABA), a fundamental aminobenzoate, is a precursor in the synthesis of folic acid, a vital vitamin for DNA synthesis and replication. researchgate.netnih.gov The versatility of the aminobenzoate structure, with its capacity for substitution at both the amino and carboxyl groups, makes it a valuable building block in medicinal chemistry. nih.gov

Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comontosight.ai The inherent biological activity of the aminobenzoate core, combined with the potential for diverse chemical modifications, allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. mdpi.com The formation of Schiff bases from aminobenzoate derivatives is one such modification that has been investigated for its biological activities. amazonaws.com The general importance of heterocyclic compounds, which can be synthesized from aminobenzoate precursors, is also well-established in drug discovery. idosi.org

Historical Perspective on the Study of this compound Analogues and Related Compounds

While specific historical research on this compound is not extensively documented in readily available literature, the study of its analogues provides a valuable historical context. Research into related aminobenzoate esters has been ongoing for decades. For example, studies on tricarbonylchromium complexes of various substituted benzoic acid esters, including aminobenzoate derivatives, were conducted to understand their spectral and preparative data. researchgate.net

The synthesis and characterization of various aminobenzoate esters have been a consistent theme in organic chemistry. For instance, methods for preparing compounds like ethyl 3-amino-4-methylbenzoate have been developed, highlighting its role as an intermediate in the synthesis of other molecules. chembk.com Furthermore, research into the synthesis of maleic anhydride (B1165640) copolymers with 2-amino ethyl benzoate (B1203000) groups demonstrates the utility of aminobenzoate derivatives in polymer chemistry. ajchem-a.com The study of related compounds, such as Methyl 4-ethylbenzoate, has also been of interest, particularly in the context of its synthesis and physical properties. biosynth.com

Current Research Landscape and Unexplored Avenues in the Academic Understanding of this compound

The current research landscape for this compound itself appears to be focused on its availability as a chemical intermediate. Several chemical suppliers list it in their catalogs, indicating its use in synthesis. bldpharm.comaksci.comsigmaaldrich.com However, in-depth academic studies focusing specifically on the biological activity or unique applications of this compound are not prominent in the search results.

There is significant research on closely related isomers and analogues. For example, Methyl 4-amino-2-ethylbenzoate and Methyl 4-(2-amino-ethyl)-benzoate are documented, with some information available on their properties and use as intermediates. alfa-chemistry.comsmallmolecules.comchemimpex.comchemimpex.comglpbio.com A significant body of research exists for more complex molecules that incorporate a similar structural motif, such as Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate, which is a key intermediate in the synthesis of the anticancer drug Pemetrexed. nih.govlgcstandards.comfishersci.cafluorochem.co.ukpharmaffiliates.comtcichemicals.comtcichemicals.comchemicalbook.comavantorsciences.combldpharm.com

This suggests that while this compound is a known compound, its specific potential remains an underexplored avenue for academic research. Future studies could investigate its unique biological properties, potential as a building block for novel therapeutic agents, or its application in materials science, similar to the research conducted on its analogues.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 912575-11-2 bldpharm.com
Molecular Formula C10H13NO2 bldpharm.comaksci.com
Molecular Weight 179.22 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B8761434 Methyl 2-amino-4-ethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-amino-4-ethylbenzoate

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3

InChI Key

QTXREZLNABTYQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 4 Ethylbenzoate and Its Advanced Intermediates

Conventional Multistep Synthetic Routes to Methyl 2-amino-4-ethylbenzoate

Traditional approaches to the synthesis of this compound typically involve a series of well-established organic reactions. These routes provide reliable access to the target molecule, albeit sometimes with the drawback of multiple steps and the use of stoichiometric reagents.

Esterification Reactions for this compound Synthesis

Esterification is a fundamental transformation in the synthesis of this compound, converting a carboxylic acid to its corresponding ester. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method employed. chemicalbook.comquora.com For instance, 2-amino-4-ethylbenzoic acid can be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired methyl ester. chemicalbook.comquora.com The reversible nature of this reaction often necessitates strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing the water formed during the reaction. chemicalbook.comlibretexts.org

Alternative esterification methods include the use of dehydrating agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), prior to reaction with methanol. These methods can often be performed under milder conditions.

Aromatic Functionalization Strategies for Ethyl Substituent Introduction

The introduction of the ethyl group onto the aromatic ring is a critical step in the synthesis. Friedel-Crafts alkylation is a primary strategy for this transformation, where an ethylating agent, such as ethyl halide or ethanol (B145695), reacts with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. The position of the ethyl group is directed by the existing substituents on the ring.

Another approach involves the acylation of the aromatic ring followed by a reduction step. For example, a Friedel-Crafts acylation with an acetylating agent would introduce an acetyl group, which can then be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Nitro Group Reduction Techniques for Amine Moiety Formation in Related Structures

The formation of the amine group is often accomplished by the reduction of a corresponding nitro group. nih.gov This transformation is a cornerstone of aromatic amine synthesis and can be achieved using a variety of reducing agents. acs.org A common laboratory and industrial method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is often clean and efficient. commonorganicchemistry.com

Chemical reduction methods are also widely used. Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid, are effective for this purpose. chemistrystudent.com Other reducing agents include tin(II) chloride (SnCl2) and sodium dithionite. commonorganicchemistry.com The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. acs.org

Reagent/CatalystConditionsNotes
H₂/Pd/CHydrogen gas, often at elevated pressureHighly efficient, but can reduce other functional groups.
H₂/Raney NiHydrogen gasUseful when dehalogenation is a concern. commonorganicchemistry.com
Fe/HClAcidic conditionsA classic and cost-effective method.
Sn/HClAcidic conditionsAnother traditional and effective method. chemistrystudent.com
SnCl₂Mild acidic or neutral conditionsOffers good chemoselectivity for sensitive substrates. commonorganicchemistry.com
Na₂S₂O₄Aqueous or alcoholic solutionsA milder reducing agent.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this compound to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Solvent-Free and Aqueous Medium Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can lead to higher reaction rates and easier product isolation. bohrium.com Microwave-assisted organic synthesis (MAOS) is a technique that often allows for solvent-free conditions and can significantly reduce reaction times. bohrium.com

The use of water as a solvent is another important green chemistry approach. organic-chemistry.org While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactant-type catalysts can facilitate reactions in aqueous media. organic-chemistry.org These methods offer the benefits of being non-flammable, non-toxic, and inexpensive.

Catalytic Methods for Enhanced Atom Economy and Efficiency

Catalytic reactions are central to green chemistry as they can significantly improve atom economy, a measure of how efficiently all atoms in the reactants are incorporated into the desired product. jocpr.com The use of catalysts allows for reactions to proceed with high selectivity and under milder conditions, reducing energy consumption and the formation of byproducts. nih.gov

In the context of this compound synthesis, the development of solid acid catalysts for esterification is an area of active research. mdpi.com These catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture and reused, simplifying the work-up process and reducing waste. mdpi.com Similarly, in nitro group reduction, the use of recyclable catalysts or catalytic transfer hydrogenation methods, which avoid the need for high-pressure hydrogen gas, contribute to a greener synthetic process. orgsyn.org The ultimate goal of these catalytic methods is to create a more sustainable and economically viable route to this important chemical intermediate. researchgate.net

Green Chemistry ApproachKey FeaturesExamples
Solvent-Free ReactionsReduced solvent waste, potentially faster reactions.Microwave-assisted synthesis. bohrium.com
Aqueous Medium SynthesisUse of a non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.orgReactions with phase-transfer or surfactant-type catalysts. organic-chemistry.org
Solid Acid CatalysisRecyclable catalysts, simplified work-up.Zeolites, ion-exchange resins for esterification. mdpi.com
Catalytic Transfer HydrogenationAvoids high-pressure hydrogen gas.Use of a hydrogen donor in the presence of a catalyst for nitro reduction.

Renewable Feedstock Utilization in Precursor Synthesis

The chemical industry is increasingly exploring the use of renewable feedstocks to replace traditional petroleum-based starting materials, aiming for more sustainable manufacturing processes. semanticscholar.org For aromatic compounds like this compound, the core benzoic acid structure is a key target for bio-based production.

Metabolic engineering of microorganisms has demonstrated promising routes to produce aromatic platform chemicals from simple sugars like glucose. nih.gov For instance, engineered strains of Escherichia coli have been developed to synthesize p-hydroxybenzoic acid (4HBA) and benzoic acid directly from glucose. nih.govnih.govresearchgate.net One reported strategy involved fed-batch fermentation of an engineered E. coli strain, which resulted in the production of 2.37 g/L of benzoic acid. nih.gov Another study achieved a concentration of 12 g/L of p-hydroxybenzoic acid from glucose. nih.gov These microbial synthesis routes often leverage and optimize natural metabolic pathways, such as the shikimate pathway, to channel carbon from glucose into aromatic ring synthesis. researchgate.net

Lignin (B12514952), an abundant biopolymer found in plant cell walls, represents a significant and underutilized source of renewable aromatic compounds. nih.govnih.govacs.org Lignin is a heterogeneous polymer composed of phenylpropanoid units, which can be broken down through various depolymerization techniques (e.g., oxidative or reductive methods) to yield valuable aromatic monomers like vanillin, ferulic acid, and p-coumaric acid. nih.govusda.govbohrium.com These monomers can then serve as starting materials for further chemical or biological conversion. Synthetic biology approaches are being applied to engineer microbes, such as Pseudomonas putida and Corynebacterium glutamicum, to convert these lignin-derived aromatics into platform chemicals, including benzoic acid derivatives. usda.govuni-saarland.de

While direct microbial synthesis of this compound has not been reported, the successful production of its core precursors, such as benzoic acid and p-hydroxybenzoic acid, from renewable feedstocks like glucose and lignin establishes a viable pathway. These bio-based intermediates could then be converted into the final target compound through subsequent, conventional chemical transformations such as nitration, reduction, and esterification.

Catalytic Strategies in the Synthesis of this compound and its Analogues

Catalysis is fundamental to the efficient and selective synthesis of functionalized aromatic compounds. Both homogeneous and heterogeneous catalytic systems are employed for key transformations such as the formation of the amine group (typically by reduction of a nitro group) and the ester moiety.

Homogeneous Catalysis in Amine Formation and Esterification

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions due to their well-defined active sites. The synthesis of aromatic amines, a key step for producing aminobenzoates, is frequently achieved through the hydrogenation of the corresponding nitroarenes. While heterogeneous catalysts are more common, several homogeneous systems based on noble metals like ruthenium, rhodium, and iridium have been developed for this purpose. nih.govacs.org More recently, catalysts based on more abundant and less toxic base metals, such as manganese, have been shown to be effective for the chemoselective reduction of nitroarenes to anilines using molecular hydrogen. nih.govacs.org These catalysts can exhibit high functional group tolerance, selectively reducing the nitro group without affecting other sensitive moieties like halogens or double bonds. nih.gov For example, ruthenium carbonyl complexes have been used as catalysts for the reduction of nitro compounds to amines using a mixture of carbon monoxide and hydrogen. google.com

For the esterification step, which converts the carboxylic acid to a methyl ester, homogeneous acid catalysis is a well-established method (Fischer esterification). researchgate.net However, for more specialized applications, transition metal complexes can also be employed. Zinc(II) salts with basic counterions (e.g., acetate) have been shown to act as effective homogeneous catalysts for the solvent-free esterification of fatty acids, demonstrating the potential for base-metal catalysis in this area as well. nih.gov

Heterogeneous Catalysis for Sustainable Production Pathways

Heterogeneous catalysts are widely favored in industrial processes due to their stability, ease of separation from the reaction mixture, and recyclability, which are key tenets of sustainable production. researchgate.net The catalytic hydrogenation of nitroaromatics to produce the corresponding anilines is a cornerstone reaction in this field. Noble metals, particularly palladium or platinum supported on activated carbon (Pd/C, Pt/C), are highly efficient catalysts for this transformation.

Recent research has also focused on developing catalysts from more abundant and cost-effective metals. For example, silver nanoparticles supported on titania (Ag/TiO₂) have demonstrated high activity for the reduction of nitroarenes to aryl amines using reducing agents like sodium borohydride (B1222165). nih.gov Kinetic studies with such catalysts have shown that the reaction rate is influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups generally leading to faster reduction. nih.gov Copper-based heterogeneous catalysts have also been explored for the synthesis of secondary amines via reductive amination or hydrogen borrowing mechanisms, offering a sustainable one-pot reaction pathway. researchgate.net

For the esterification reaction, solid acid catalysts provide a green alternative to homogeneous mineral acids like sulfuric acid. abo.fi Materials such as zeolites and ion-exchange resins can effectively catalyze the esterification of carboxylic acids with alcohols and are easily removed by filtration, minimizing waste and corrosion issues.

Organocatalysis and Biocatalysis in Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound, particularly those with stereocenters in the side chain or elsewhere, often requires advanced asymmetric catalytic methods. Organocatalysis and biocatalysis have emerged as powerful tools for creating enantiomerically pure molecules.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field provides diverse strategies for synthesizing noncanonical amino acids and their derivatives. rsc.orgrsc.org For example, chiral aminothiourea catalysts can promote Mannich reactions to produce enantioenriched α-amino esters from imino ester surrogates. acs.org Chiral aldehydes, acting as organocatalysts, can activate N-unprotected amino esters to facilitate asymmetric α-functionalization reactions. nih.gov These methods offer a metal-free approach to building chiral complexity in molecules analogous to the target compound.

Biocatalysis employs enzymes as natural catalysts, which are renowned for their exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. wiley.com For the synthesis of chiral amines, enzymes such as transaminases, imine reductases, and amine dehydrogenases are increasingly used. researchgate.netmdpi.com These enzymes can catalyze the asymmetric reductive amination of ketones or the amination of carbonyl groups to produce chiral amines with high enantiomeric excess. wiley.commdpi.com

For the esterification step, lipases are highly versatile biocatalysts. researchgate.netresearchgate.net They can catalyze the esterification or transesterification of a wide range of substrates, often with high stereoselectivity. researchgate.netnih.gov This allows for the kinetic resolution of racemic alcohols or acids, a process where one enantiomer reacts preferentially, yielding both an enantioenriched ester and the unreacted enantiomer of the starting material. mdpi.com Lipase-catalyzed hydrolysis of esters can also be performed chemoselectively, for instance, to achieve monohydrolysis of a symmetric diester to produce an unsymmetrical product. nih.gov Engineered enzymes, such as protoglobin nitrene transferases, have even been developed to catalyze the direct enantioselective amination of C-H bonds in carboxylic acid esters to form α-amino esters. nih.gov

Advanced Synthetic Techniques and Flow Chemistry for this compound Production

Modern synthetic chemistry is increasingly adopting advanced technologies to intensify processes, reduce reaction times, and improve safety and scalability. Flow chemistry and microwave-assisted synthesis are two such prominent techniques.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. This method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities by minimizing the formation of byproducts. nih.gov

The Fischer esterification, a key reaction for producing the ester moiety of the target compound, is particularly amenable to microwave enhancement. For example, the synthesis of Benzocaine (Ethyl 4-aminobenzoate), a close analogue, has been successfully performed using microwave irradiation, refluxing p-aminobenzoic acid in ethanol with an acid catalyst for just 25 minutes. indexcopernicus.com Similarly, various amino acids have been efficiently esterified with different alcohols under solventless, microwave-assisted conditions. nih.gov This technique offers a rapid and environmentally benign route for producing esters. organic-chemistry.orgdocumentsdelivered.com The significant acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that surpasses what can be achieved with conventional heating methods. ijprdjournal.com

Photochemical Routes to this compound Derivatives

Photochemical reactions, initiated by the absorption of light, can provide unique pathways to complex molecules that are often inaccessible through traditional thermal methods. While specific photochemical syntheses of this compound are not extensively documented in publicly available literature, the photoreactivity of related anthranilate esters suggests potential routes to its derivatives.

Research into the photochemistry of anthranilic acid derivatives has revealed that these compounds can undergo various transformations upon irradiation. For instance, studies on methyl anthranilate have shown it can participate in photosensitized reactions, which could be harnessed for derivatization. The core principle involves the excitation of the molecule to a higher energy state, where it can undergo reactions such as rearrangements, cyclizations, or additions.

A potential photochemical approach to synthesize derivatives of this compound could involve the photocyclization of a suitable precursor. For example, a photochemical Norrish-type reaction could be envisioned for the synthesis of heterocyclic systems fused to the benzoate (B1203000) ring. While a direct synthesis of the target compound via a photochemical route is not established, the following table summarizes photoreactions on analogous aromatic systems, providing a basis for potential future research.

Table 1: Examples of Photochemical Reactions on Aromatic Amines and Esters

Reactant Reaction Type Product Type Light Source Key Findings
Methyl N-methylanthranilate Rearrangement N-2-methoxycarbonylbenzylideneamine High-pressure mercury lamp Irradiation in acetonitrile (B52724) leads to a rearranged imine product.
Acyclic aryl triazine precursors Photocyclization Substituted benzotriazin-4(3H)-ones Violet light (420 nm) A nitrogen-centered nih.govnih.gov-H shift related to Norrish type II reactions.
4-Methylanisole with tetranitromethane Photochemical nitration Isomeric nitro-trinitromethyl adducts Photolysis of charge-transfer complex Demonstrates photochemical functionalization of an alkyl-substituted aromatic ring.

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of fine chemicals and active pharmaceutical ingredients. The application of flow chemistry to the synthesis of aromatic amines and esters is well-documented and offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the synthesis of the parent compound, methyl anthranilate, has been successfully demonstrated in a microchannel reactor. This process, involving the Hofmann rearrangement of phthalimide (B116566) followed by esterification, highlights the potential for adapting such a setup for the synthesis of its 4-ethyl derivative. aidic.it The key advantages of a continuous flow approach include enhanced heat and mass transfer, which allows for better temperature control and improved reaction selectivity.

A hypothetical continuous flow synthesis of this compound could start from 4-ethylphthalic anhydride. This starting material would undergo amidation, followed by a Hofmann rearrangement and esterification in a continuous multi-step process. The use of a flow reactor would allow for the safe handling of intermediates and reagents, and the precise control of residence time and temperature at each stage of the reaction sequence.

The table below summarizes relevant examples of continuous flow synthesis for related aromatic compounds, which could inform the design of a process for this compound.

Table 2: Continuous Flow Synthesis of Aromatic Amines and Esters

Target Compound Starting Materials Reactor Type Key Advantages Throughput/Yield
Methyl Anthranilate Phthalimide, Sodium Hypochlorite, Methanol Microchannel Reactor Improved safety, higher yield and purity, reduced energy consumption. aidic.it 80.3% yield, 98.5% purity. aidic.it
Substituted Benzotriazin-4(3H)-ones Acyclic aryl triazine precursors Photochemical Flow Reactor Excellent yields in short residence times without additives. High chemical yields in 10 min residence time.
N-Arylhydroxylamines Nitroarenes Packed-Bed Reactor Enhanced safety, efficient hydrogenation. >99% selectivity.
Toxic Ethyl Diazoacetate Glycine ethyl ester, Sodium nitrite Integrated Microfluidic System Safe in-situ generation and utilization of a hazardous reagent. Not specified.

The scalability of such a process is a key advantage of continuous flow technology. By running the reactor for extended periods or by "numbering-up" (using multiple reactors in parallel), large quantities of the target compound can be produced on demand. This approach avoids the challenges associated with scaling up batch reactions, such as inconsistent heat transfer and mixing. The development of a continuous flow process for this compound would represent a significant advancement in its manufacturing, offering a safer, more efficient, and scalable production method.

Reaction Mechanisms and Kinetic Studies Involving Methyl 2 Amino 4 Ethylbenzoate

Mechanistic Elucidation of Ester Hydrolysis and Transesterification of Methyl 2-amino-4-ethylbenzoate

The ester functional group is a primary site of reactivity in this compound, readily undergoing hydrolysis and transesterification under appropriate conditions.

Ester Hydrolysis: The hydrolysis of benzoate (B1203000) esters is most commonly achieved under basic conditions, proceeding through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a transient, high-energy tetrahedral intermediate. libretexts.org The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH3) as the leaving group. In the final step, a rapid acid-base reaction occurs where the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A negatively charged tetrahedral intermediate is formed.

Leaving Group Removal: The intermediate collapses, eliminating the methoxide ion.

Deprotonation: The methoxide ion deprotonates the carboxylic acid.

Transesterification: Transesterification involves the conversion of one ester to another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: Similar to hydrolysis, this mechanism involves the nucleophilic attack of an alkoxide (e.g., ethoxide, RO-) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then expels the original alkoxy group (methoxide) to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This pathway involves a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate after deprotonation. Subsequent protonation of the original methoxy group makes it a good leaving group (methanol), and its elimination, followed by deprotonation of the carbonyl, regenerates the catalyst and forms the final ester product. masterorganicchemistry.com

Investigation of Amine Group Reactivity: Acylation, Alkylation, and Condensation Mechanisms

The primary amino group (-NH2) on the aromatic ring is a potent nucleophile, making it a key site for various chemical transformations.

Acylation: Primary and secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.org The reaction with this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen's lone pair of electrons attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion (or carboxylate for an anhydride) as the leaving group. A base, such as pyridine or even a second equivalent of the amine, is often used to neutralize the HCl byproduct. libretexts.orgfiveable.me The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Alkylation: The amine group can be alkylated by reacting with alkyl halides. This reaction typically follows an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. msu.edu However, direct alkylation of primary aromatic amines is often difficult to control. The product of the initial reaction, a secondary amine, is also nucleophilic and can compete with the starting material for the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt through over-alkylation. libretexts.orgmsu.edu

Condensation: The nucleophilic amine can participate in condensation reactions with various electrophiles.

With Carbonyls: Reaction with aldehydes or ketones can form enamines (from secondary amines) or imines (from primary amines). fiveable.me

With Other Esters or Acids: Condensation with other carboxylic acids or their derivatives can lead to the formation of more complex molecules. For instance, condensation between methyl 2-aminobenzoate (B8764639) and 4-hydroxy-coumarin has been used to synthesize methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate. nih.gov Similarly, condensation reactions with dicarboxylic acids in the presence of reagents like polyphosphoric acid (PPA) are used to create heterocyclic structures. mdpi.com

Aromatic Ring Electrophilic and Nucleophilic Substitution Mechanisms

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. fiveable.me This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. The ethyl group is a weak activating group, also directing ortho and para. The methyl ester group is a deactivating group and a meta-director.

Given the powerful directing effect of the amino group, electrophiles will preferentially add to the positions ortho and para to it (positions 3 and 5).

Mechanism: A common example is Friedel-Crafts acylation. A Lewis acid catalyst (e.g., AlCl3) activates an acyl halide to form a resonance-stabilized acylium ion. masterorganicchemistry.com The electron-rich aromatic ring of this compound then attacks this powerful electrophile. The final step is the deprotonation of the resulting sigma complex to restore aromaticity. masterorganicchemistry.comyoutube.com Due to the strong activation by the amine, reactions like halogenation, nitration, and sulfonation are expected to proceed readily. fiveable.me

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally not favored on this molecule. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) to stabilize the negative charge of the Meisenheimer intermediate and a good leaving group (like a halide) on the ring. This compound lacks these features.

Kinetic Analysis of Key Transformations Involving this compound Intermediates

For the hydrolysis of esters, the reaction typically follows pseudo-first-order kinetics under a constant concentration of hydroxide ions. researchgate.netnih.gov The observed rate constant (kobs) can be described by an equation that accounts for different reaction pathways, including solvent-assisted and hydroxide-catalyzed hydrolysis. researchgate.net

Kinetic studies on the hydrolysis of various benzoate esters demonstrate the influence of substituents on reaction rates. The data below for related esters illustrate these principles.

Data is for illustrative purposes, compiled from studies on various benzoate esters, and does not represent direct measurements on this compound. nih.govnih.gov

The rate of hydrolysis is directly influenced by temperature, with the rate constant increasing as temperature rises. nih.gov Similarly, in base-catalyzed hydrolysis, the rate increases with pH (and thus hydroxide ion concentration). nih.gov

Role of Intermediates and Transition States in this compound Reaction Pathways

The mechanisms of the reactions discussed are characterized by specific intermediates and transition states that determine the reaction's energetic landscape.

Ester Hydrolysis and Transesterification: The key intermediate in both base- and acid-catalyzed pathways is the tetrahedral intermediate . In the BAC2 mechanism, this is a high-energy, negatively charged species formed after the initial nucleophilic attack. researchgate.net The rate-determining step is typically the formation of this intermediate. nih.gov The transition state leading to it involves the partial formation of the bond between the nucleophile and the carbonyl carbon and partial breaking of the carbonyl π-bond.

Amine Alkylation (SN2): This reaction proceeds through a single, concerted trigonal bipyramidal transition state . libretexts.org In this state, the nucleophilic nitrogen is partially bonded to the alkyl carbon, while the bond between the carbon and the leaving group is partially broken. There are no discrete intermediates in an SN2 reaction.

Electrophilic Aromatic Substitution (EAS): The central intermediate in EAS is the sigma complex (or arenium ion) . This is a resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. youtube.com The formation of this intermediate is typically the rate-determining step. The transition state leading to the sigma complex involves the partial formation of the new carbon-electrophile bond and the localization of π-electrons.

Derivatization Strategies and Analogue Development Based on Methyl 2 Amino 4 Ethylbenzoate Scaffolds

Structural Modifications of the Ester Moiety for Novel Analogue Generation

The ester group of Methyl 2-amino-4-ethylbenzoate is a prime site for structural alterations, offering pathways to amides, carboxylic acids, and alcohols, each serving as a precursor for further derivatization.

The conversion of the methyl ester to an amide is a fundamental derivatization strategy. This transformation is typically achieved by reacting this compound with a primary or secondary amine. This reaction, often referred to as aminolysis, results in the formation of an N-substituted 2-amino-4-ethylbenzamide. The reaction conditions can be controlled to favor the desired amide product. The resulting amides can possess significantly different physicochemical properties compared to the parent ester, which can be advantageous for various applications. For instance, the formation of benzothiazole (B30560) amide derivatives has been achieved through nucleophilic acyl substitution reactions between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, suggesting a similar approach could be employed with derivatives of this compound. rsc.orgnih.gov

A variety of amines can be utilized in this reaction, leading to a diverse library of amide analogues. The general reaction is depicted below:

This compound + R¹R²NH → N-R¹,N-R²-2-amino-4-ethylbenzamide + Methanol (B129727)

ReagentProduct
Ammonia2-amino-4-ethylbenzamide
Primary Amine (RNH₂)N-alkyl/aryl-2-amino-4-ethylbenzamide
Secondary Amine (R₂NH)N,N-dialkyl/diaryl-2-amino-4-ethylbenzamide

This amidation can also be a key step in the synthesis of more complex heterocyclic systems.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-4-ethylbenzoic acid, under either acidic or basic conditions. This carboxylic acid derivative is a versatile intermediate for a multitude of further chemical transformations.

The hydrolysis reaction is a standard procedure in organic synthesis and provides a crucial stepping stone for creating a new set of analogues. Once formed, the 2-amino-4-ethylbenzoic acid can undergo a variety of reactions, including:

Esterification: Reaction with different alcohols to generate a series of novel esters.

Amide Coupling: Activation of the carboxylic acid followed by reaction with amines to produce a diverse range of amides, complementing the direct aminolysis of the methyl ester.

Reduction: Conversion of the carboxylic acid to the corresponding primary alcohol.

The general hydrolysis reaction is as follows:

This compound + H₂O (in acid or base) → 2-amino-4-ethylbenzoic acid + Methanol

Reaction TypeReagentProduct
EsterificationR-OHAlkyl/Aryl 2-amino-4-ethylbenzoate
Amide CouplingR₂NHN,N-disubstituted-2-amino-4-ethylbenzamide

The methyl ester group can be reduced to a primary alcohol, yielding (2-amino-4-ethylphenyl)methanol. This transformation opens up another avenue for analogue development. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid.

The resulting amino alcohol is a valuable synthon. The hydroxyl group can be further functionalized through various reactions, such as:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid under controlled conditions.

Esterification: Reaction with carboxylic acids or their derivatives to form new esters.

Etherification: Conversion to ethers by reaction with alkyl halides.

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

The general reduction reaction is:

This compound + Reducing Agent → (2-amino-4-ethylphenyl)methanol

TransformationReagentProduct Class
OxidationOxidizing Agent2-amino-4-ethylbenzaldehyde or 2-amino-4-ethylbenzoic acid
EsterificationR-COOH(2-amino-4-ethylphenyl)methyl esters
EtherificationR-X(2-amino-4-ethylphenyl)methyl ethers

Functionalization of the Primary Amine Group of this compound

The primary amine at the 2-position of the benzene (B151609) ring is a key nucleophilic center, providing numerous opportunities for derivatization and the construction of complex molecular architectures.

The primary amine of this compound can be readily functionalized through N-alkylation or N-acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups to the nitrogen atom, leading to secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acyl derivatives (amides). This is a common strategy to introduce a wide variety of substituents. For example, N-acylhydrazones can be synthesized, which are known to possess diverse biological activities. semanticscholar.orgnih.gov

Reaction TypeReagentProduct Class
N-AlkylationR-XMethyl 2-(alkylamino)-4-ethylbenzoate
N-AcylationR-COClMethyl 2-(acylamino)-4-ethylbenzoate

These reactions provide a straightforward method for generating a library of analogues with diverse functionalities attached to the amine nitrogen.

The primary amine, in conjunction with the ortho-disposed ester group, serves as an excellent precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions are of great interest in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules.

A prominent example is the synthesis of quinazolinones . The reaction of anthranilic acid derivatives with various reagents is a well-established route to quinazolinones. mdpi.comnih.govnih.govtandfonline.com For instance, substituted anthranilic acids can be condensed with chloro-acyl chlorides, followed by reaction with amines to form tricyclic quinazolinone derivatives. nih.gov Similarly, this compound can be expected to undergo cyclocondensation reactions to form 4(3H)-quinazolinones. A common approach involves the reaction with an appropriate one-carbon source, such as formamide (B127407) or orthoesters, often in the presence of a catalyst. tandfonline.com

Another important class of heterocycles that can be synthesized are pyrimidines . The condensation of amidines with 1,3-dicarbonyl compounds or their equivalents is a classical method for pyrimidine (B1678525) synthesis. bu.edu.eg Derivatives of this compound can be envisioned to participate in similar cyclization strategies to form fused pyrimidine systems. For instance, reaction with β-keto esters can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. ysu.am

HeterocycleTypical Reagents
QuinazolinoneFormamide, Orthoesters, Acyl Chlorides
Pyrimidineβ-Ketoesters, Amidines
BenzoxazinoneAcetic Anhydride (B1165640)

The ability to construct these diverse heterocyclic systems from the this compound scaffold highlights its significance as a versatile building block in synthetic organic chemistry.

Schiff Base and Imine Chemistry from the Amino Group

The primary amino group in this compound is a key site for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine or azomethine). researchgate.netedu.krd This reaction is typically achieved by refluxing the amine with the corresponding carbonyl compound, often in the presence of an acid catalyst like glacial acetic acid. jetir.org

The formation of these imines introduces a new dimension to the molecular architecture, allowing for the incorporation of a wide range of substituents. ijiet.com The resulting Schiff bases can exhibit varied electronic and steric properties, influenced by the nature of the aldehyde or ketone used in the synthesis. jetir.orginternationaljournalcorner.com For instance, the reaction with aromatic aldehydes can introduce additional phenyl rings, potentially influencing the compound's conformational flexibility and intermolecular interactions. nih.govamazonaws.com

Table 1: Examples of Schiff Base Formation from Aminobenzoate Derivatives

Amine Reactant Carbonyl Reactant Catalyst Product Reference
p-Chloroaniline m-Nitrobenzaldehyde Glacial Acetic Acid 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org
Ethyl 2-aminobenzoate (B8764639) 4-Bromobenzaldehyde Methanesulfonic Acid Ethyl (E)-2-((4-bromobenzylidene)amino)benzoate amazonaws.com

The imine linkage itself is not merely a passive linker; its C=N double bond can participate in various chemical transformations. wikipedia.org The lone pair of electrons on the nitrogen atom can also be involved in coordination with metal ions, making these Schiff bases valuable ligands in coordination chemistry. jetir.org

Aromatic Ring Functionalization and Substitution Patterns in this compound

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The existing amino and ethyl groups on the ring direct the position of incoming substituents.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can profoundly impact the electronic and lipophilic character of the molecule. The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director. The ester group is a deactivating group and a meta-director. The interplay of these directing effects will determine the regioselectivity of halogenation.

Nitration: The nitration of benzoate (B1203000) rings is a well-established electrophilic aromatic substitution reaction. aiinmr.com Typically carried out using a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro (-NO2) group onto the ring. youtube.com The ester group in methyl benzoate directs the incoming nitro group to the meta position. aiinmr.com However, in this compound, the powerful ortho-, para-directing influence of the amino group would likely dominate, leading to nitration at positions ortho or para to the amino group. The exact substitution pattern would depend on the reaction conditions and the steric hindrance posed by the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.netacs.org To utilize these reactions, the this compound scaffold would first need to be functionalized with a suitable handle, such as a halogen atom (Br, I) or a triflate group. This halogenated or triflated derivative can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of new aryl or heteroaryl groups onto the benzoate ring, creating biaryl structures.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would enable the attachment of various alkenyl groups to the aromatic ring of a halogenated this compound derivative. youtube.comrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method would be used to introduce alkynyl moieties onto the benzoate ring, leading to the formation of arylalkynes. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Reactants Catalyst System Bond Formed Reference
Suzuki-Miyaura Aryl/Vinyl Halide + Organoboron Compound Palladium Catalyst + Base C(sp2)-C(sp2) or C(sp2)-C(sp3) nih.gov
Heck Unsaturated Halide + Alkene Palladium Catalyst + Base C(sp2)-C(sp2) wikipedia.orgorganic-chemistry.org

By combining the derivatization strategies discussed above, it is possible to design and synthesize poly-functionalized analogues of this compound. For example, a synthetic sequence could involve:

Nitration or halogenation of the aromatic ring.

Formation of a Schiff base from the amino group.

A palladium-catalyzed cross-coupling reaction on the halogenated or nitrated position.

This multi-step approach allows for the creation of a diverse library of compounds with tailored electronic, steric, and physicochemical properties. The strategic introduction of multiple functional groups can lead to molecules with complex three-dimensional structures and specific interaction capabilities.

Development of Supramolecular Structures and Self-Assembled Systems from this compound Building Blocks

The functional groups present in this compound and its derivatives—namely the amino group, the ester carbonyl, and the aromatic ring—provide multiple sites for non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, can drive the self-assembly of these molecules into ordered supramolecular structures. beilstein-journals.org

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. researchgate.netnih.gov Studies on similar aminobenzoate systems have shown that intermolecular hydrogen bonds play a crucial role in their crystal packing and solution-state aggregation. ucl.ac.ukmdpi.com For instance, aminobenzoic acid derivatives have been observed to form hydrogen-bonded dimers in solution. ucl.ac.uk

The aromatic ring can participate in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of various architectures, such as chains, sheets, or more complex three-dimensional networks. acs.orguit.no The specific nature of the self-assembled structure will be influenced by factors such as the substitution pattern on the aromatic ring, the solvent, and the temperature. The ability of aminobenzoate derivatives to self-assemble on surfaces has also been investigated, demonstrating their potential as building blocks for functional materials. acs.orgresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 2 Amino 4 Ethylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For Methyl 2-amino-4-ethylbenzoate, ¹H and ¹³C NMR spectra would provide the initial and most crucial structural confirmation. The expected chemical shifts are predicted based on the electronic environment of each nucleus. The electron-donating amino group (-NH₂) and ethyl group (-CH₂CH₃), along with the electron-withdrawing methyl ester group (-COOCH₃), create a distinct pattern of signals for the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H NMR (Chemical Shift (δ), Multiplicity, Coupling Constant (J), Integration)Predicted ¹³C NMR (Chemical Shift (δ))
-CH₂CH₃ δ 1.2 ppm (t, J = 7.6 Hz, 3H)δ 15.5
-CH₂ CH₃δ 2.5 ppm (q, J = 7.6 Hz, 2H)δ 28.0
-COOCH₃ δ 3.8 ppm (s, 3H)δ 51.5
-NH₂ δ 4.5 ppm (br s, 2H)-
Ar-H (C5-H)δ 6.5 ppm (dd, J = 8.0, 1.5 Hz, 1H)δ 115.0
Ar-H (C3-H)δ 6.7 ppm (d, J = 1.5 Hz, 1H)δ 117.0
Ar-H (C6-H)δ 7.8 ppm (d, J = 8.0 Hz, 1H)δ 132.0
Ar-C (C1)-δ 108.0
Ar-C (C4)-δ 148.0
Ar-C (C2)-δ 150.0
C =O-δ 168.0

Note: Predicted values are based on standard additive models and data from analogous compounds. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR experiments are critical for assembling the molecular puzzle, especially for more complex derivatives. These techniques reveal correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (δ ~2.5 ppm) and the methyl protons (δ ~1.2 ppm) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. It is used to definitively assign the chemical shift of each carbon atom that bears a proton. For instance, the aromatic proton at δ ~7.8 ppm would show a correlation to the aromatic carbon at δ ~132.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the protons of the ester's methyl group (δ ~3.8 ppm) would show an HMBC correlation to the carbonyl carbon (δ ~168.0 ppm), confirming the ester functionality. Similarly, the methylene protons of the ethyl group (δ ~2.5 ppm) would correlate to the aromatic carbons C3, C4, and C5, confirming the attachment point of the ethyl group to the benzene (B151609) ring.

Expected 2D NMR Correlations for this compound:

Proton Signal (δ ppm) COSY Correlations (δ ppm) HMQC/HSQC Correlations (δ ppm) HMBC Correlations (δ ppm)
1.2 (-CH₃)2.515.528.0
2.5 (-CH₂)1.228.015.5, 115.0, 117.0, 148.0
3.8 (-OCH₃)None51.5168.0
6.5 (C5-H)7.8115.0108.0, 117.0, 148.0
6.7 (C3-H)None117.0108.0, 115.0, 148.0, 150.0
7.8 (C6-H)6.5132.0108.0, 115.0, 150.0, 168.0

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property in pharmaceuticals and material science, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. rsc.orggcms.cz

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SS-NMR these interactions provide rich structural information. chemicalbook.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Subtle differences in the ¹³C chemical shifts can distinguish between different polymorphs, as the shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. rsc.org For this compound, SS-NMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Study the stability of a particular crystalline form under different conditions.

Provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group, within the crystal lattice. chemicalbook.com

This compound is an achiral molecule and therefore does not have enantiomers. Standard NMR spectra of this compound would not be affected by chiral environments.

However, this technique becomes crucial for chiral derivatives. If a stereocenter were introduced into the molecule (for example, creating a derivative like Methyl 2-amino-4-(1-hydroxyethyl)benzoate), it would exist as a pair of enantiomers. In a standard achiral solvent, these enantiomers would have identical NMR spectra. To determine the enantiomeric purity (or enantiomeric excess, ee), chiral NMR methods are employed. This can be achieved by:

Using Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and thus distinct NMR spectra, allowing for the integration of signals to determine their ratio. chemspider.com

Using Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or with a chiral additive that forms transient, weak diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification. beilstein-journals.orgscbt.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm its elemental composition. The instrument would detect the protonated molecule, [M+H]⁺.

Calculated Exact Mass for this compound:

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄NO₂⁺180.10190

An experimental HRMS measurement matching this value would provide strong evidence for the assigned molecular formula, distinguishing it from other formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. nih.gov The fragmentation pattern is like a fingerprint for a molecule and helps to elucidate its structure.

For the protonated this compound ion ([M+H]⁺, m/z 180.1), a plausible fragmentation pathway can be predicted. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group, while aromatic compounds often undergo cleavages related to their substituents.

Plausible MS/MS Fragmentation Pathway for [C₁₀H₁₃NO₂ + H]⁺:

Loss of Methanol (B129727) (-CH₃OH): A common fragmentation for methyl esters, leading to a stable acylium ion.

[M+H]⁺ → [C₉H₁₀NO]⁺ + CH₃OH

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.

[M+H]⁺ → [C₉H₁₁NO]⁺ + •OCH₃

Loss of the Ethyl Group (-CH₂CH₃): Benzylic cleavage is a favorable process. Loss of an ethyl radical from the molecular ion would result in a fragment.

[M+H]⁺ → [C₈H₉NO₂]⁺ + •CH₂CH₃

Predicted Key Fragment Ions in MS/MS Spectrum:

Predicted m/z Proposed Fragment Formula Proposed Neutral Loss
180.1[C₁₀H₁₄NO₂]⁺- (Precursor Ion)
165.1[C₉H₁₁NO₂]⁺•CH₃ (from ethyl)
148.1[C₉H₁₀NO]⁺CH₃OH
149.1[C₉H₁₁NO]⁺•OCH₃
120.1[C₈H₁₀N]⁺CH₃OH + CO

Analysis of these fragmentation pathways provides unambiguous confirmation of the connectivity of the functional groups, such as the presence and location of the methyl ester and the ethyl group on the aminobenzoate core.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. polyu.edu.hknih.gov This method separates gas-phase ions based on their size, shape, and charge, providing an additional dimension of separation. polyu.edu.hk For derivatives of this compound, such as positional isomers where the amino and ethyl groups are located at different positions on the benzoate (B1203000) ring, IM-MS offers a robust solution for their differentiation.

Isomers, possessing the same mass-to-charge (m/z) ratio, cannot be resolved by a conventional mass spectrometer. nih.gov However, their distinct three-dimensional structures result in different collision cross-sections (CCS) as they drift through a buffer gas under the influence of an electric field. polyu.edu.hk More compact isomers will experience fewer collisions and travel faster, while more extended isomers will have a larger CCS and exhibit longer drift times. This differential mobility allows for their separation prior to mass analysis. nih.gov

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and conformational structure of molecules. These methods probe the vibrational modes of a molecule, which are sensitive to the molecular environment, bonding, and symmetry.

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amine, ester, and substituted aromatic ring moieties.

The primary amine (-NH₂) group is readily identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. pressbooks.pubucalgary.ca The presence of two distinct peaks in this region is a hallmark of a primary amine. youtube.comlibretexts.org The ester functional group presents a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically found around 1700-1750 cm⁻¹. welcomehomevetsofnj.org Additionally, the C-O stretching vibrations of the ester are expected to produce strong bands in the 1100-1300 cm⁻¹ region. ucalgary.ca

Aromatic C-H stretching vibrations are generally observed as weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring also gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can provide further structural confirmation.

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
EsterC=O Stretch~1700 - 1750Strong, Sharp
EsterC-O Stretch1100 - 1300Strong
AromaticC-H Stretch>3000Weak to Medium
AromaticC=C Stretch1450 - 1600Medium
AlkylC-H Stretch2850-2960Medium

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed insights into the molecular vibrations and structural framework of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Due to the C₂ᵥ symmetry of the aniline (B41778) moiety (as a substituted derivative), its normal modes are all Raman-active. ias.ac.in The analysis of the Raman spectrum, often in conjunction with computational methods like Density Functional Theory (DFT), can allow for the precise assignment of vibrational modes and a deeper understanding of the molecular structure and conformation. smsjournals.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in its solid state. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, an SC-XRD analysis would provide unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal detailed conformational information, such as the planarity of the benzoate group and the orientation of the ethyl substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the solid-state architecture. Although a specific crystal structure for this exact compound is not publicly available, the methodology remains the definitive approach for its structural elucidation.

Table 2: Hypothetical Crystallographic Data for this compound from SC-XRD
ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between all bonded atoms (e.g., C-N, C=O, C-O)
Bond AnglesAngles between all bonded atoms (e.g., O-C-O, C-N-H)
Torsion AnglesDihedral angles defining the molecular conformation

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly crucial for identifying different crystalline forms, known as polymorphs, which can exhibit distinct physical and chemical properties. core.ac.ukrsc.org Polymorphism is a common phenomenon in organic molecules like aminobenzoic acid derivatives. acs.orgul.iersc.org

The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). Each polymorph of this compound would produce a unique PXRD pattern due to differences in their crystal lattice and molecular packing. Therefore, PXRD is an indispensable tool for screening for polymorphism, ensuring batch-to-batch consistency, and monitoring phase transitions during manufacturing and storage. The technique can also be used for quantitative phase analysis to determine the relative amounts of different polymorphs in a mixture.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methodologies exploit subtle differences in the physicochemical properties of analytes to achieve separation, providing critical information on purity, concentration, and in the case of chiral derivatives, enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase and a polar mobile phase.

The separation of aromatic amines and their derivatives, including aminobenzoate esters, is influenced by several factors such as the type of stationary phase, mobile phase composition, pH, and temperature. For this compound, a C18 or C8 column would provide a suitable stationary phase, offering hydrophobic interactions with the analyte.

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. The pH of the mobile phase can be adjusted to control the ionization state of the amino group, thereby influencing retention time.

Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong UV absorbance. nih.govsielc.com The wavelength of detection is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For related aminobenzoate compounds, detection wavelengths are often in the range of 254 nm to 305 nm. derpharmachemica.comijpsdronline.com

A hypothetical HPLC method for the purity assessment of this compound is outlined in the interactive table below.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
ParameterValueRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good hydrophobic interaction for separation of aromatic amines. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, influencing retention.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC. sielc.com
Gradient 20% B to 80% B over 15 minAllows for the elution of a range of polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Expected Retention Time ~8-12 minDependent on the exact gradient and column chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com However, compounds containing polar functional groups like the amino group in this compound are often not sufficiently volatile for direct GC analysis. gcms.czsigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comyoutube.com

Common derivatization strategies for amines include silylation and acylation. gcms.cz Silylation involves the replacement of the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation involves the reaction of the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar amide derivative.

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

For a TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion peak (M+•) and characteristic fragment ions resulting from the loss of methyl groups (M-15) and other fragments from the silyl (B83357) group and the original molecule.

The following interactive table outlines a potential GC-MS method for the analysis of a derivatized form of this compound.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound
ParameterValueRationale
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)A common and effective silylating agent for amines.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)A typical temperature program to separate compounds with varying volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra. fu-berlin.de
Mass Range m/z 50-500A suitable range to capture the molecular ion and key fragment ions.

Chiral Chromatography for Enantiomer Separation (if applicable for derivatives)

While this compound itself is not chiral, its derivatives can be. For instance, if the amino group is reacted with a chiral reagent, a pair of diastereomers will be formed. Alternatively, if a chiral center is introduced elsewhere in the molecule through synthesis, enantiomers will be present. The separation of these enantiomers is crucial in many fields, particularly in the pharmaceutical industry. libretexts.orglibretexts.orgwikipedia.org

Chiral chromatography is the most widely used technique for the separation of enantiomers. acs.orgsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with amine functionalities. nih.gov

The choice of mobile phase is critical for achieving good enantiomeric separation. In normal-phase chiral chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often used. In reversed-phase mode, aqueous buffers with organic modifiers are employed.

The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution.

The interactive table below presents a hypothetical chiral HPLC method for the separation of enantiomers of a chiral derivative of this compound.

Interactive Data Table: Hypothetical Chiral HPLC Parameters for a Derivative of this compound
ParameterValueRationale
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))A versatile CSP known for its broad enantioselectivity for a variety of compounds.
Mobile Phase Hexane/Isopropanol (90:10, v/v)A common mobile phase for normal-phase chiral separations.
Flow Rate 0.8 mL/minA typical flow rate for this type of column and mobile phase.
Column Temperature 25 °CTemperature can influence enantioselectivity.
Detection Wavelength 254 nmBased on the UV absorbance of the aromatic ring.
Expected Outcome Baseline separation of the two enantiomers.The differential interaction with the CSP leads to different retention times.

Other Advanced Spectroscopic Techniques

Beyond the core techniques of NMR and mass spectrometry, other advanced spectroscopic methods provide valuable insights into the electronic structure and, where applicable, the stereochemistry of this compound and its derivatives.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. researchgate.netresearchgate.net For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity and are characteristic of the conjugated system of the benzene ring. The n → π* transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen of the amino group or the oxygens of the ester group) to an antibonding π* orbital. These transitions are generally of lower intensity.

The UV-Vis spectrum of a similar compound, ethyl 2-aminobenzoate (B8764639), shows absorption maxima that can be used as a reference. nist.govnist.gov Based on data for related aminobenzoate esters, the expected UV absorption maxima for this compound are presented in the interactive table below. researchgate.netresearchgate.net

Interactive Data Table: Expected UV-Visible Absorption Data for this compound in Ethanol
TransitionExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π ~230-240High
π → π ~280-320Moderate to High
n → π *~330-350Low

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable for derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. arxiv.org While this compound is achiral, its chiral derivatives will exhibit a CD spectrum. utexas.eduresearchgate.net

CD spectroscopy is particularly useful for determining the absolute configuration of enantiomers and for studying the conformation of chiral molecules in solution. nih.govrsc.orgchiralabsxl.comwiley.com The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign (positive or negative) and intensity of the Cotton effects (the peaks and troughs in the CD spectrum) can be related to the spatial arrangement of the chromophores within the molecule.

For a chiral derivative of this compound, the aromatic ring and the ester carbonyl group would act as chromophores. The interaction of these chromophores in a chiral environment would give rise to a characteristic CD spectrum. By comparing the experimental CD spectrum with that of related compounds of known stereochemistry, or with spectra predicted by computational methods, the absolute configuration of the derivative can often be assigned.

The following interactive table outlines the type of information that can be obtained from a CD spectrum of a hypothetical chiral derivative of this compound.

Interactive Data Table: Information Derived from a Hypothetical CD Spectrum of a Chiral Derivative
Wavelength Range (nm)Observed FeatureInterpretation
250-300 Positive or Negative Cotton EffectAssociated with the electronic transitions of the aromatic chromophore. The sign can be related to the absolute configuration at the stereocenter.
220-240 Positive or Negative Cotton EffectPotentially associated with the n → π* transition of the ester carbonyl group, also sensitive to the chiral environment.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 4 Ethylbenzoate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For Methyl 2-amino-4-ethylbenzoate, DFT calculations are instrumental in understanding its fundamental chemical properties.

The electronic structure of a molecule governs its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comrowansci.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. rowansci.com

DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the energies of these orbitals and map their spatial distribution. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aminobenzoate ring, particularly on the amino group and the aromatic system, which are electron-rich. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene (B151609) ring, which can act as electron-accepting regions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. scirp.orgresearchcommons.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. materialsciencejournal.org

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the molecule's polarizability.

Note: The values in this table are representative and would be determined from the calculated HOMO and LUMO energies.

The flexibility of the ethyl and methyl ester groups in this compound allows for the existence of multiple conformations. Conformational analysis using DFT helps to identify the most stable geometric arrangements of the molecule. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles, such as those associated with the C-O and C-C bonds of the ester and ethyl groups.

The results of such an analysis would reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle(s) (°) Relative Energy (kcal/mol)
Global Minimum [Specify Angle(s)] 0.00
Local Minimum 1 [Specify Angle(s)] [Value]
Local Minimum 2 [Specify Angle(s)] [Value]

Note: The dihedral angles and relative energies are illustrative and would be obtained from a detailed PES scan.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govnih.govscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.govresearchgate.net These theoretical predictions aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. researchgate.net These computed frequencies, after appropriate scaling to account for anharmonicity and basis set effects, can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule. researchgate.netscielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. materialsciencejournal.orgnih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often involving HOMO to LUMO transitions.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm) [Range of values for different protons]
¹³C NMR Chemical Shift (δ, ppm) [Range of values for different carbons]
IR Vibrational Frequency (cm⁻¹) [List of key frequencies and assignments]

Note: The predicted values are illustrative and would be the output of specific DFT and TD-DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations in explicit solvent (e.g., water, ethanol) can be performed to investigate how solvent molecules interact with this compound and affect its conformational preferences. These simulations can reveal the formation of hydrogen bonds between the amino and ester groups and solvent molecules, and how these interactions stabilize certain conformations over others. The results can provide a more realistic picture of the molecule's structure in solution compared to gas-phase DFT calculations.

MD simulations are also a valuable tool for studying the interactions of this compound with other molecules or surfaces. By simulating a system containing this compound and another molecule of interest, it is possible to calculate the binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that govern the association. Similarly, simulations can be used to understand how this compound adsorbs onto a surface, providing insights into its behavior in various applications. These studies are crucial for understanding its role in more complex chemical systems.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers a window into the dynamic processes of chemical reactions, allowing for the detailed mapping of reaction pathways and the characterization of fleeting transition states. These theoretical investigations are crucial for understanding reaction mechanisms, predicting outcomes, and designing more efficient synthetic routes.

The transformation of this compound can be modeled using quantum mechanical methods, most notably Density Functional Theory (DFT). These calculations can elucidate the step-by-step mechanism of various reactions, such as electrophilic aromatic substitution, N-alkylation, or cross-coupling reactions. For instance, in a hypothetical N-arylation reaction, DFT could be employed to model the oxidative addition, transmetalation, and reductive elimination steps of a palladium-catalyzed cycle. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This surface provides a detailed map of the reaction's progress, highlighting the most favorable pathway. wikipedia.orglibretexts.org For a molecule like this compound, computational studies would likely focus on how the electron-donating amino and ethyl groups, along with the electron-withdrawing methyl ester group, influence the regioselectivity and reactivity of the aromatic ring.

Computational models for analogous compounds, such as 4-aminobenzoic acid derivatives, have been used to understand their synthesis and reactivity. acs.orgacs.org These studies often involve geometry optimizations of all species along the reaction coordinate to confirm them as energy minima (reactants, intermediates, products) or first-order saddle points (transition states). wikipedia.org

A key outcome of reaction pathway modeling is the determination of activation energy barriers (ΔG‡). According to Transition State Theory (TST), the height of this barrier is inversely related to the reaction rate. wikipedia.orgfiveable.me Computational methods can provide quantitative estimates of these barriers, allowing for the prediction of reaction kinetics.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov Solvation models are also crucial for accurately predicting reaction rates in solution, as solvent effects can significantly alter the energies of the species involved. nih.gov

Below is an illustrative data table showing hypothetical calculated energy barriers for two competing pathways in a reaction involving a substituted aminobenzoate, based on principles of computational chemistry.

Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡) in kcal/molPredicted Relative Rate
Pathway ATS-A22.5Slower
Pathway BTS-B19.8Faster

This is a hypothetical representation and does not reflect experimentally determined values for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Chemical Attributes

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are widely used in computational chemistry to predict properties without the need for experimental measurements.

The aqueous solubility of a compound is a critical parameter in many applications. QSPR models for solubility prediction are typically built using a large dataset of compounds with experimentally determined solubilities. researchgate.netmdpi.comacademicdirect.org Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound in the dataset. These descriptors can include constitutional, topological, geometric, and electronic parameters.

For this compound and its analogues, relevant descriptors for predicting solubility would likely include logP (a measure of lipophilicity), polar surface area, the number of hydrogen bond donors and acceptors, and molecular weight. researchgate.netacs.org A multiple linear regression or machine learning algorithm is then used to build a mathematical model that relates these descriptors to solubility. researchgate.net

Similarly, QSPR models can be developed to predict vapor pressure. Descriptors related to intermolecular forces, such as molecular polarizability and dipole moment, would be important for such a model. The table below provides an example of descriptors that could be used in a QSPR model for predicting the aqueous solubility of a series of substituted benzoates.

CompoundlogPPolar Surface Area (Ų)Number of H-Bond DonorsPredicted logS
Analogue 12.152.31-2.5
Analogue 22.552.31-2.9
Analogue 32.364.52-2.1

This data is illustrative and based on general principles of QSPR modeling.

This compound possesses functional groups (the amino and ester moieties) that could potentially coordinate to a metal center, making it or its derivatives interesting as ligands in catalysis. Computational methods can be used to screen for the potential catalytic activity of such ligands.

For example, in palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the ligand play a crucial role in the efficiency of the catalyst. nih.gov DFT calculations can be used to compute key properties of a potential ligand, such as its Tolman electronic parameter (TEP) and cone angle. These parameters provide a measure of the ligand's electron-donating ability and steric bulk, respectively.

By computationally screening a virtual library of ligands derived from this compound, it is possible to identify candidates with optimal electronic and steric properties for a specific catalytic transformation. This in silico screening can significantly accelerate the discovery of new and improved catalysts. nih.govresearchgate.netresearchgate.net

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to predict reaction outcomes, discover new reactions, and predict molecular properties. researchgate.netnih.gov

For a compound like this compound, ML models could be trained on large datasets of chemical reactions to predict the products of its transformations under various conditions. acs.org These models learn the complex patterns that govern chemical reactivity directly from data, often outperforming traditional physics-based models in terms of speed and, in some cases, accuracy. rsc.org For instance, a neural network could be trained to predict the regioselectivity of electrophilic aromatic substitution on a range of substituted anilines, including this compound. rsc.org

ML models are also being developed to predict various chemical properties. By representing the structure of this compound as a molecular graph or fingerprint, a trained ML model could predict its solubility, boiling point, or even its NMR spectrum. These data-driven approaches hold great promise for accelerating the design and discovery of new molecules with desired properties. chemistryworld.com

Predictive Synthesis Retrosynthesis using AI

Hypothetical Retrosynthesis Predictions for this compound:

An AI model might generate retrosynthetic disconnections as illustrated in the table below. Each proposed step would be scored based on factors such as the predicted reaction yield, the prevalence of the reaction type in the training data, and the commercial availability of the precursors.

Retrosynthesis Step Precursors Reaction Type AI Confidence Score
C-N bond formation2-Bromo-4-ethylbenzoic acid methyl ester, AmmoniaBuchwald-Hartwig amination0.92
Esterification2-Amino-4-ethylbenzoic acid, Methanol (B129727)Fischer esterification0.88
Nitration/Reduction4-Ethylbenzoic acidNitration followed by reduction0.85

This table is generated for illustrative purposes based on the capabilities of current AI retrosynthesis tools.

Data-Driven Discovery of Novel Derivatives and Reactions

Beyond predicting how to make a known molecule, computational tools are increasingly used to design novel molecules with desired properties. nih.gov Generative models, a class of AI algorithms, can learn the underlying patterns in large datasets of molecules and then generate new, previously unseen molecular structures. oup.comresearchgate.net

In the context of this compound, a medicinal chemist might be interested in designing derivatives with improved biological activity. A generative model could be trained on a dataset of known bioactive aminobenzoates. The model would learn the structural features that are correlated with the desired activity. It could then be used to generate a library of novel derivatives of this compound that are predicted to have enhanced properties.

Potential Novel Derivatives Generated by AI:

A generative model could propose modifications to the core structure of this compound to explore new chemical space. The table below provides hypothetical examples of such derivatives.

Generated Derivative Predicted Property Improvement Generative Model Type
Methyl 2-amino-4-(1-hydroxyethyl)benzoateIncreased polarity, potential for new hydrogen bonding interactionsVariational Autoencoder (VAE)
Methyl 2-acetamido-4-ethylbenzoateModified solubility and metabolic stabilityGenerative Adversarial Network (GAN)
Methyl 2-amino-4-ethyl-5-fluorobenzoateAltered electronic properties, potential for improved binding affinityRecurrent Neural Network (RNN)

This table is a hypothetical representation of the output from a generative chemistry model.

Furthermore, data-driven approaches can be used to predict the outcomes of reactions involving this compound and a library of potential reactants. By training a machine learning model on a vast dataset of known chemical reactions, it is possible to predict the products, yields, and even the regioselectivity of new, untested reactions. arocjournal.com This predictive power can significantly accelerate the discovery of novel reactions and the synthesis of new derivatives, reducing the need for extensive and time-consuming experimental screening. acs.org

Applications and Emerging Research Areas of Methyl 2 Amino 4 Ethylbenzoate in Chemical Sciences

Methyl 2-amino-4-ethylbenzoate as a Versatile Building Block in Organic Synthesis

The reactivity of the amino and ester functionalities, combined with the influence of the ethyl group on the aromatic ring, positions this compound as a valuable scaffold for the synthesis of a wide array of organic molecules.

Precursor for Fine Chemical and Agrochemical Synthesis (non-toxicological focus)

Substituted aminobenzoates are crucial intermediates in the synthesis of fine chemicals and agrochemicals. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular elaboration.

While specific pathways originating from this compound are not extensively documented in publicly available literature, a patent for the preparation of the related compound, 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride, highlights its utility as an intermediate for dyes, hair dyes, medicines, and pesticides. google.com This suggests that the aminobenzoate framework is a key component in the synthesis of biologically active molecules and functional organic compounds. The synthesis of various para-aminobenzoic acid (PABA) analogs with potential therapeutic applications further underscores the importance of this class of compounds as building blocks in medicinal chemistry. nih.gov

The general synthetic utility of aminobenzoic acid derivatives in producing agrochemicals lies in their incorporation into larger molecules that exhibit herbicidal, insecticidal, or fungicidal properties. The specific substitution pattern of this compound could influence the biological activity and selectivity of the final agrochemical product.

Table 1: Potential Synthetic Transformations of this compound for Fine Chemical and Agrochemical Synthesis

Functional GroupReaction TypePotential Products
Amino GroupDiazotizationHalogenated, hydroxylated, or cyano-substituted benzoates
AcylationAmides, sulfonamides
AlkylationSecondary and tertiary amines
Ester GroupHydrolysis2-amino-4-ethylbenzoic acid
AmidationN-substituted amides
Aromatic RingElectrophilic SubstitutionHalogenated, nitrated, or sulfonated derivatives

Role in Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The amino and ester functionalities of this compound make it a potential candidate for participation in such reactions.

For instance, the amino group could react with an aldehyde or ketone to form an imine in situ, which is a key intermediate in reactions like the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component, leading to the formation of α-acylamino carboxamides, which are valuable scaffolds in medicinal chemistry.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. While the primary amine of this compound is not a direct participant, its corresponding carboxylic acid (2-amino-4-ethylbenzoic acid) could be utilized.

Although no specific examples of this compound in MCRs have been found in the reviewed literature, the participation of other aminobenzoate derivatives in such reactions suggests its potential in the rapid generation of molecular diversity for the discovery of new bioactive compounds and functional materials.

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an interesting candidate for the development of novel polymers and functional materials.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides)

Aromatic diamines and their derivatives are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides, known for their excellent thermal stability and mechanical properties. While this compound is a monoamine, it can be chemically modified to a diamine. For example, the ester group could be converted to an amide which is then reduced to an amine, or the aromatic ring could be functionalized with a second amino group.

Alternatively, the existing amino group allows it to act as a co-monomer or a chain terminator in polymerization reactions, enabling the synthesis of polymers with tailored properties. The incorporation of the 2-amino-4-ethylbenzoate moiety into a polymer backbone could impart specific characteristics such as altered solubility, thermal behavior, or affinity for other molecules.

The synthesis of polyimides from related aromatic diamines, such as 4-methyl-1,2-phenylene bis(4-aminobenzoate), demonstrates the feasibility of using aminobenzoate structures in the preparation of these advanced materials.

Development of Functional Materials and Dyes Incorporating the Scaffolding

The aminobenzoate scaffold is a common feature in many organic dyes. The amino group serves as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. Aromatic amines are frequently used as precursors for azo dyes, which are a large and important class of colored compounds.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. This compound can be diazotized to form a diazonium salt, which can then be reacted with various coupling agents to produce a wide range of azo dyes with different colors and properties. The ethyl group and the methyl ester group would be expected to influence the final color and solubility of the dye. For instance, the synthesis of a novel azo dye from ethyl-4-amino benzoate has been reported, highlighting the utility of this class of compounds in creating new dyes with potential applications in nonlinear optics.

Beyond dyes, the aminobenzoate structure can be incorporated into other functional materials. For example, p-aminobenzoic acid has been used to functionalize activated carbon for the removal of dyes from aqueous systems. researchgate.net This suggests that materials incorporating the this compound structure could be developed for applications in environmental remediation.

Table 2: Potential Dye Classes Synthesizable from this compound

Dye ClassSynthetic RoutePotential Properties
Azo DyesDiazotization and azo couplingWide range of colors, potential for good lightfastness
Triphenylmethane DyesCondensation reactionsBright colors, though may have lower lightfastness
Anthraquinone DyesNucleophilic substitutionGood stability and fastness properties

Liquid Crystal and Optoelectronic Material Applications

The molecular shape and electronic properties of a molecule are critical determinants of its potential for use in liquid crystals and optoelectronic materials. Molecules that exhibit liquid crystalline behavior typically have a rigid, anisotropic shape, often with polar groups. While this compound itself is not a typical liquid crystal, its rigid aromatic core and polar amino and ester groups suggest that it could be a valuable building block for the synthesis of liquid crystalline materials.

By incorporating the this compound moiety into larger, more elongated molecular structures, it may be possible to design new compounds with desirable mesomorphic properties. The specific substitution pattern could influence the transition temperatures and the type of liquid crystalline phases observed.

In the field of optoelectronics, organic materials with specific electronic properties are sought after for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The aminobenzoate structure, with its electron-donating amino group and electron-withdrawing ester group, can influence the electronic energy levels of a molecule. While there is no direct evidence of this compound being used in optoelectronic applications, the broader class of aminobenzoic acid derivatives is being explored for the synthesis of new organic luminescent materials. mdpi.com

Role in Ligand Design and Coordination Chemistry for Catalysis

The molecular architecture of this compound makes it a valuable precursor for the development of ligands in coordination chemistry. Ligands are crucial components of metal-based catalysts, as they modify the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. nih.govuni-wuerzburg.de The presence of both a nucleophilic amino group and a carboxylate function (after hydrolysis of the ester) allows this molecule and its derivatives to act as bidentate or monodentate ligands, binding to metal ions to form stable coordination complexes. These complexes are foundational to the field of catalysis, where they can facilitate a wide array of chemical transformations.

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, relies heavily on the use of chiral ligands complexed to a metal center. nih.gov While this compound is itself achiral, its amino group serves as a convenient chemical handle for the introduction of chirality. Through chemical modification, chiral auxiliaries can be attached to the nitrogen atom, transforming the molecule into a chiral ligand precursor.

The design of such ligands is a critical task in modern chemistry, as a well-designed ligand can create a specific three-dimensional environment around the catalyst's active site. nih.gov This chiral pocket influences the way reactants approach the metal, favoring the formation of one stereoisomer over the other. Derivatives of aminobenzoates can be employed in this strategy to develop catalysts for reactions like asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. Although C2-symmetric ligands have historically dominated the field, there is a growing interest in nonsymmetrical ligands, which can sometimes offer superior performance in specific catalytic processes. nih.gov The development of chiral guanidines and other complex nitrogen-containing structures as organocatalysts further highlights the importance of the amine functional group in designing stereoselective transformations. rsc.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers or struts. nih.govresearchgate.net These materials are distinguished by their high porosity and vast internal surface areas, making them promising for applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com

Derivatives of this compound, particularly the corresponding dicarboxylic acids, are excellent candidates for use as organic linkers in the synthesis of MOFs. The rigid aromatic core provides structural integrity, while the amino and carboxylate groups can coordinate with metal centers to build extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com The amino group is particularly significant as it can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction. Furthermore, amino-functionalized linkers can introduce specific functionalities within the pores of the MOF, such as basic sites for CO2 capture or recognition sites for selective sensing. frontiersin.org Research has demonstrated that MOFs constructed from amino-functionalized carboxylate ligands can exhibit interesting fluorescence properties and selective adsorption capabilities. frontiersin.orgnih.gov

FeatureRole in MOF/Coordination PolymerSignificance
Aromatic Ring Provides rigidity and structural stability to the framework.Contributes to the overall robustness and permanent porosity of the material. mdpi.com
Carboxylate Groups Act as primary coordination sites, binding to metal ions to form the network.Directs the assembly of the framework and determines its dimensionality and topology. researchgate.net
Amino Group Offers a secondary functional site within the framework pores.Enables post-synthetic modification, enhances selectivity for gas adsorption (e.g., CO2), and can be used for sensing applications. frontiersin.org

Analytical Chemistry Applications

In analytical chemistry, the focus is on the separation, identification, and quantification of chemical substances. This compound's distinct chemical identity makes it relevant in this field, both as a tool for calibration and as a target analyte in method development.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse methods for separating the components of a mixture. nih.gov For these methods to provide accurate quantitative results, they must be calibrated using pure reference standards—compounds of known identity and purity.

This compound can serve as a reference standard for the qualitative and quantitative analysis of samples containing this compound or its isomers. In a typical application, a solution of the pure compound at a known concentration is injected into the chromatograph to determine its retention time (the time it takes to travel through the system) and the response of the detector. This information allows analysts to identify the compound in unknown samples and to determine its concentration by comparing the detector response of the sample to that of the standard. Given its structure, it would be amenable to analysis by methods like GC coupled with Mass Spectrometry (GC-MS) or HPLC with UV or fluorescence detection. nih.govmdpi.com

The development of new analytical methods often targets the unique chemical features of a molecule. The aminobenzoate structure of this compound possesses characteristics that can be exploited for its detection. The aromatic ring and conjugated system give rise to ultraviolet (UV) absorbance, which is a common detection method in HPLC. nih.gov

Furthermore, many aminobenzoate derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property can be harnessed to develop highly sensitive and selective detection methods. For instance, fluorescence spectroscopy or HPLC with a fluorescence detector could be used for trace-level quantification. Research into MOFs has shown that frameworks containing amino-functionalized linkers can act as fluorescent sensors for metal ions, where the fluorescence is quenched or enhanced upon binding of the target analyte. frontiersin.org This principle could be adapted to develop methods for detecting species that interact with the amino group or the aromatic system of this compound itself. Electrochemical methods, such as voltammetry, which measure the current response to a changing potential, could also be developed by targeting the oxidation of the amino group. ijrsset.org

Analytical TechniquePrinciple of DetectionPotential Application for this compound
HPLC-UV Absorption of UV light by the aromatic ring and conjugated system.Quantification in pharmaceutical or environmental samples. nih.gov
GC-MS Separation by boiling point and polarity, followed by fragmentation into a unique mass spectrum.Unambiguous identification and quantification in complex matrices. nih.gov
Fluorescence Spectroscopy Intrinsic fluorescence of the aminobenzoate moiety.Trace analysis and potential use in sensing applications. frontiersin.org
Electrochemistry Oxidation or reduction of the electroactive amino group.Development of electrochemical sensors. ijrsset.org

Environmental Chemistry Research (Excluding Toxicity)

Environmental chemistry investigates the sources, reactions, transport, and fate of chemical species in the environment. Research in this area concerning this compound, excluding direct toxicological studies, would focus on its behavior and persistence in ecosystems. As a synthetic organic compound, its presence in the environment would likely be due to anthropogenic sources.

Studies could be designed to investigate its biodegradability by naturally occurring microorganisms in soil and water. Understanding the pathways of its environmental degradation is crucial for assessing its persistence. Another area of research involves its potential as a chemical tracer. If released from a specific industrial source, its detection in nearby water bodies could help track the movement and dilution of effluent plumes. Furthermore, its interaction with environmental matrices, such as its sorption to soil particles or sediments, would be a relevant area of study to predict its mobility and environmental distribution. While research on the related compound methyl benzoate has explored its use as a biopesticide and its environmental fate, similar non-toxicological studies on this compound would provide valuable data on its environmental behavior. researchgate.net

Studies on Biodegradation Pathways in Environmental Systems

The biodegradation of aromatic amines, a class of compounds to which this compound belongs, is a crucial process in their removal from the environment. imrpress.comfrontiersin.orgavestia.com Microbial degradation is a primary mechanism for the breakdown of these compounds in soil and aquatic systems. frontiersin.orgavestia.com

Numerous bacteria have been identified that can mineralize or transform various monocyclic aromatic amines, typically using them as a sole source of carbon and energy. frontiersin.org The bacterial degradation of these compounds generally involves the release of ammonia. frontiersin.org The specific pathways for the biodegradation of aminobenzoic acid derivatives have been studied for isomers such as 2-aminobenzoate (B8764639), 3-aminobenzoate, and 4-aminobenzoate. ethz.chresearchgate.netnih.gov

For instance, the aerobic biodegradation of 2-aminobenzoate can proceed through intermediates like catechol. ethz.ch In the case of 4-aminobenzoate, some bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, are known to degrade it to protocatechuate. researchgate.net The degradation of 3-aminobenzoic acid has also been investigated, with specific gene clusters responsible for the metabolic pathway identified in bacteria like Comamonas sp. QT12. nih.gov

Given the structure of this compound, it is plausible that its biodegradation would initiate with the hydrolysis of the ester group to form 2-amino-4-ethylbenzoic acid. This intermediate would then likely undergo enzymatic reactions similar to other aminobenzoates, involving hydroxylation and subsequent ring cleavage. The ethyl group on the aromatic ring may also influence the rate and pathway of degradation.

Table 1: Summary of Biodegradation Studies on Related Aminobenzoate Compounds

CompoundDegrading Microorganism(s)Key Intermediates/ProductsReference(s)
2-AminobenzoatePseudomonas sp.Catechol ethz.ch
3-Aminobenzoic acidComamonas sp. QT12Not specified in abstract nih.gov
4-AminobenzoateBurkholderia cepacia, Ralstonia pauculaProtocatechuate researchgate.net

Disclaimer: The biodegradation pathways described above are for compounds structurally related to this compound. Specific studies on the biodegradation of this compound are not currently available in the reviewed literature.

Research on Photodegradation Mechanisms

The photodegradation of aromatic amines in the environment is another significant transformation pathway, driven by the absorption of light, particularly ultraviolet (UV) radiation. sid.irresearchgate.net Research into the photodegradation of aminobenzoate derivatives, such as p-aminobenzoic acid (PABA) and its esters, provides insights into the potential photochemical fate of this compound.

Photodegradation can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or through indirect photolysis, which involves photosensitizers. nih.gov For example, the photodegradation of ethyl 4-aminobenzoate (Et-PABA) has been shown to be effective using advanced oxidation processes like the UV-activated persulfate system. mdpi.comfao.org This process generates highly reactive sulfate and hydroxyl radicals that can efficiently degrade the target compound. nih.gov

Studies on nitroanilines, which are also aromatic amines, have demonstrated that photocatalytic degradation using catalysts like silver-doped titanium dioxide (Ag-TiO2) can be an effective removal method. sid.ir The efficiency of this process is influenced by factors such as pH and the presence of oxygen. sid.ir The photochemical reactions of aromatic amines can lead to the cleavage of nitrogen-hydrogen and carbon-nitrogen bonds. researchgate.net

For this compound, it is anticipated that it would absorb UV radiation, leading to potential phototransformation. The presence of the amino group and the ester functionality, as well as the ethyl substituent on the aromatic ring, would influence its photochemical reactivity. Potential photodegradation pathways could involve photo-oxidation of the amino group, cleavage of the ester linkage, and transformation of the aromatic ring.

Table 2: Summary of Photodegradation Studies on Related Aromatic Amine Compounds

CompoundDegradation ProcessKey FindingsReference(s)
Ethyl 4-aminobenzoate (Et-PABA)UV-activated persulfateEffective removal (98.7% in 30 min) mdpi.com
p-Aminobenzoic acid (PABA)UV/Fe(2+)/PersulfateHigh degradation efficiency nih.gov
NitroanilinesAg-TiO2 photocatalysisEffective degradation in alkaline conditions sid.ir

Disclaimer: The photodegradation mechanisms discussed are based on studies of compounds structurally similar to this compound. Specific research on the photodegradation of this compound was not found in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 4 Ethylbenzoate

Development of Novel and Highly Efficient Synthetic Methodologies

While standard methods for the synthesis of substituted aminobenzoates exist, there is considerable room for the development of more efficient, sustainable, and cost-effective routes to Methyl 2-amino-4-ethylbenzoate. Current research often relies on multi-step processes that may involve harsh reagents or produce significant waste. Future research should target the following areas:

Catalytic C-H Activation: Direct functionalization of simpler, readily available precursors through transition-metal-catalyzed C-H activation presents a highly atom-economical approach. Research could focus on developing selective catalysts for the direct amination or ethylation of a benzoate (B1203000) scaffold, or the carboxylation of an ethyl-substituted aniline (B41778), thereby reducing the number of synthetic steps.

Greener Catalytic Systems: Investigations into replacing traditional catalysts, such as palladium on carbon (Pd/C) used in hydrogenation steps, with catalysts based on earth-abundant and less toxic metals (e.g., iron, copper, nickel) are crucial. A patent for a related compound, 2-amino-4-methylamino methyl benzoate hydrochloride, utilizes a catalyst for the reduction of nitro and cyano groups, which can be recycled. google.com Future work could optimize such recyclable catalysts for efficiency and broader applicability.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the selective reduction of a nitro group precursor or the esterification process, could offer unparalleled selectivity under mild, environmentally benign conditions.

A comparative table of potential synthetic improvements is presented below.

Current Approach Potential Future Methodology Key Advantages
Multi-step synthesis from substituted nitro- or cyano-precursorsSingle-step C-H functionalizationHigher atom economy, reduced step count
Use of precious metal catalysts (e.g., Pd, Pt)Catalysis with earth-abundant metals (e.g., Fe, Cu)Lower cost, reduced toxicity, improved sustainability
Conventional chemical reagentsBiocatalytic or enzymatic synthesisHigh selectivity, mild reaction conditions, green chemistry
Batch processingContinuous flow synthesisEnhanced safety, scalability, and process control

Exploration of Undiscovered Reactivity and Transformative Chemistry

The reactivity of this compound is largely dictated by its nucleophilic amino group and its ester functionality. While reactions such as acylation, alkylation, and diazotization are known for analogous aminobenzoates, a vast landscape of transformative chemistry remains unexplored. researchgate.net

Future research should focus on:

Novel Cyclization Reactions: The ortho-relationship of the amino and ester groups makes this molecule an ideal precursor for heterocyclic synthesis. Research into novel catalytic systems, perhaps employing transition metals, could enable the construction of unique diazepinone, quinazolinone, or other fused heterocyclic systems. mdpi.com For instance, the condensation of methyl 2-aminobenzoate (B8764639) with 4-hydroxy-coumarin demonstrates its utility in building complex molecules. nih.gov

Directed C-H Functionalization: Using the existing amino or ester group as a directing group to functionalize the aromatic ring at other positions could unlock a new family of highly substituted derivatives with novel properties.

Polymerization Chemistry: The bifunctional nature of the molecule makes it a candidate monomer for the synthesis of novel polyamides, polyimides, or other condensation polymers with tailored thermal and mechanical properties.

Functional Group Known Reactions (Analogues) Potential Unexplored Transformations
Amino Group (-NH2)Acylation, Diazotization, CondensationDirected C-H activation, Participation in multicomponent reactions
Ester Group (-COOCH3)Hydrolysis, Aminolysis, ReductionCatalytic cross-coupling (e.g., Suzuki, Heck) via derivatization
Aromatic RingElectrophilic Aromatic SubstitutionMetal-catalyzed C-H functionalization at C3, C5, or C6 positions
Ethyl Group (-CH2CH3)-Selective oxidation or functionalization of the benzylic position

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is particularly well-suited for this technology. Future avenues of exploration include:

End-to-End Continuous Synthesis: Developing a fully continuous process from starting materials to the final purified product. This would involve integrating multiple reaction steps (e.g., nitration, reduction, esterification) into a single, seamless flow system. The diazotization of methyl 2-aminobenzoate has been successfully demonstrated in a continuous-flow reactor, highlighting the potential for handling hazardous intermediates safely and efficiently. researchgate.net

Automated Reaction Optimization: Coupling flow reactors with automated systems and real-time analytical tools (e.g., inline NMR, IR spectroscopy) would allow for rapid optimization of reaction conditions (temperature, pressure, stoichiometry), accelerating the discovery of new derivatives and manufacturing processes.

On-Demand Synthesis: Automated platforms could enable the on-demand synthesis of a library of derivatives based on the this compound scaffold, facilitating high-throughput screening for applications in drug discovery or materials science. nih.govdntb.gov.ua

Advanced Materials Design Leveraging this compound Scaffolds

The rigid, functionalized aromatic core of this compound makes it an attractive building block for the design of advanced materials. While direct applications are not yet established, research on analogous structures suggests significant potential.

High-Performance Polymers: As a monomer, it could be incorporated into polymers such as polyamides or polyimides. The ethyl group could enhance solubility and processability, while the aromatic backbone would contribute to thermal stability.

Organic Electronics: Derivatives of the scaffold could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors, where the electronic properties can be tuned through chemical modification.

Functional Scaffolds: The molecule can serve as a template for creating more complex structures for applications like tissue engineering, where specific chemical functionalities are required to promote cell growth and integration. nih.gov The amino and ester groups provide convenient handles for attaching biomolecules or other functional units.

Deepening Mechanistic Understanding through Advanced Computational Approaches

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel chemical transformations. For this compound, future computational studies could provide invaluable insights.

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This can help explain observed product selectivities and guide the development of more efficient synthetic routes. Computational studies on the aminolysis of methyl benzoate have already demonstrated the power of these methods to distinguish between different mechanistic pathways. nih.gov

Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for transformations involving the this compound scaffold. This includes modeling the interaction of the substrate with the catalyst's active site to optimize binding and turnover. mdpi.com

Prediction of Properties: Quantum chemical calculations can predict the electronic, optical, and physical properties of novel derivatives before they are synthesized, allowing for the in-silico screening of candidates for specific applications in materials science.

Computational Method Research Target Expected Outcome
Density Functional Theory (DFT)Reaction mechanisms (e.g., cyclization, C-H activation)Identification of transition states, activation energies, and reaction intermediates.
Molecular Dynamics (MD)Polymer chain conformation and interactionsPrediction of bulk material properties (e.g., glass transition temperature, modulus).
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactionsUnderstanding of substrate binding and catalytic mechanism in a biocatalytic process.
Time-Dependent DFT (TD-DFT)Electronic properties of derivativesPrediction of absorption/emission spectra for applications in organic electronics.

Sustainable and Circular Economy Considerations in its Production and Use

Aligning the lifecycle of this compound with the principles of green chemistry and the circular economy is a critical future challenge.

Bio-based Feedstocks: Research into synthesizing the molecule or its precursors from renewable, bio-based sources instead of petroleum feedstocks is a key goal. This could involve leveraging biosynthetic pathways in engineered microorganisms. The biosynthesis of methyl benzoate in plants from the shikimate pathway provides a model for how such routes could be developed. researchgate.net

Design for Degradability/Recyclability: When used as a monomer in polymers or other materials, designing these materials for either controlled biodegradation or efficient chemical recycling is essential. This would prevent the accumulation of waste and enable the recovery of valuable chemical building blocks.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2-amino-4-ethylbenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with 2-amino-4-ethylbenzoic acid. Use methanol and a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C, 6–12 hours). Monitor progress via thin-layer chromatography (TLC).
  • Protection/Deprotection : If amino groups interfere, employ protecting groups (e.g., acetyl or tert-butoxycarbonyl [Boc]) before esterification .
  • Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) and temperature to improve yields. For example, anhydrous Na₂CO₃ in THF enhances nucleophilic substitution efficiency .
    • Data Table :
MethodCatalyst/SolventTemp (°C)Yield (%)Purity (%)
Direct esterificationH₂SO₄/MeOH8065–75>90
Boc-protected routeTHF/Na₂CO₃4585–90>95

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR data?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The amino proton (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while the ethyl group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.8 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 209.2 (C₁₀H₁₃NO₂).
  • X-ray Crystallography : Resolve steric effects or hydrogen-bonding networks if crystallization is feasible .

Q. What analytical techniques are critical for assessing purity, and how are conflicting HPLC results reconciled?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA. Retention time typically 8–10 minutes .
  • Contradiction Resolution : If impurities co-elute, switch to a gradient elution or orthogonal methods (e.g., GC-MS for volatile byproducts) .
    • Data Table :
TechniqueColumn/DetectorConditionsKey Observations
HPLCC18, UV 254 nmIsocratic, 70:30 ACN/H₂OPeak at 8.5 min (purity >98%)
GC-MSHP-5MSHe carrier, 40°C→300°CDetects methyl ester degradation products

Advanced Research Questions

Q. How does the electronic environment of the amino group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The amino group’s lone pair lowers LUMO energy, enhancing electrophilic substitution at the para-ethyl position .
  • Experimental Validation : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄. Substituent effects are quantified via Hammett σ constants .

Q. What mechanistic insights explain contradictory results in oxidation studies of this compound?

  • Methodology :

  • Controlled Oxidation : Use KMnO₄ (aqueous, pH 7) vs. OsO₄ (with NMO). The amino group directs oxidation to the ethyl moiety, forming a ketone or carboxylic acid depending on conditions .
  • Kinetic Analysis : Monitor via in-situ IR spectroscopy. Conflicting data may arise from competing pathways (e.g., overoxidation or side reactions with ester groups) .

Q. How can this compound serve as a precursor for bioactive analogs, and what SAR (Structure-Activity Relationship) trends are observed?

  • Methodology :

  • Derivatization : Synthesize amides or sulfonamides via coupling reagents (EDC/HOBt). Test antimicrobial activity against Gram-positive bacteria (MIC assays) .
  • SAR Trends : Bulky substituents on the ethyl group reduce membrane permeability, while electron-withdrawing groups on the benzoate enhance target binding .

Methodological Guidelines

  • Spectral Interpretation : Overlapping signals in crowded regions (e.g., aromatic protons) require deuterated solvents (DMSO-d₆) and advanced NMR techniques .
  • Reaction Design : For scalability, prioritize catalytic methods (e.g., enzyme-mediated esterification) over stoichiometric reagents to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.